2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide
Description
2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide is an organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and an acetamide group
Properties
IUPAC Name |
2-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-2-1-4-14-11(9)15-5-3-8(7-15)6-10(13)16/h1-2,4,8H,3,5-7H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBMRPNJOPCWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)N)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives. This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
-
Introduction of the Bromopyridine Moiety: : The bromopyridine moiety can be introduced through a chemodivergent synthesis from α-bromoketones and 2-aminopyridine. The reaction conditions involve the use of toluene and tert-butyl hydroperoxide (TBHP) as a promoter for C–C bond cleavage .
-
Acetamide Formation: : The final step involves the formation of the acetamide group, which can be achieved through amidation reactions using pre-activated acyl halides or anhydrides .
Industrial Production Methods
Industrial production of 2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a role in binding to the active site of enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical properties and potential biological activities. The combination of the pyrrolidine ring and the acetamide group further enhances its versatility in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
